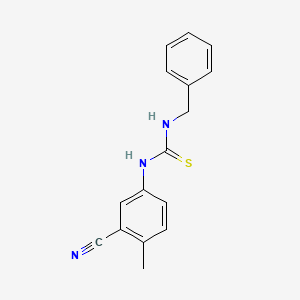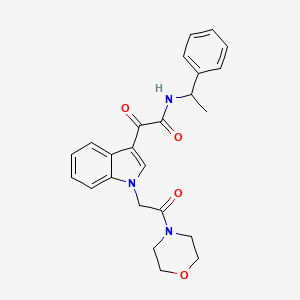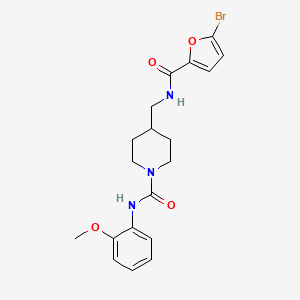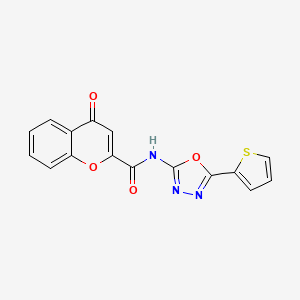
N-(2,5-dichlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dichlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide, also known as DCPTS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPTS is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C13H10Cl2N4O2S.
Scientific Research Applications
Synthesis and Biological Applications
- Chemical Reactivity and Synthesis : N-(2,5-dichlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide and its derivatives have been explored in chemical synthesis. For instance, reactions with DMF-DMA and hydrazine hydrate have led to the synthesis of novel compounds with potential biological applications, including antitumor activities (Fahim & Shalaby, 2019).
Molecular Interactions and Crystal Structure
- Study of Molecular Interactions : These compounds are subjects of study for understanding molecular interactions in crystals and solutions. Analysis includes solving crystal structures and examining thermodynamic functions of sublimation, solubility, and solvation processes (Perlovich et al., 2008).
Antimicrobial and Antitubercular Potential
- Potential Antimicrobial and Antitubercular Agents : Benzene sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Docking studies against Mycobacterium tuberculosis suggest potential as antitubercular agents (Shingare et al., 2022).
Catalytic Applications
- Catalysis in Organic Synthesis : These compounds have been used as catalysts in organic synthesis, like the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, highlighting their versatility in chemical processes (Khazaei et al., 2016).
Anticancer and Antioxidant Effects
- Anticancer and Antioxidant Research : Studies have shown the potential of benzene sulfonamide derivatives as anticancer agents. Some derivatives have exhibited significant effects against breast carcinoma cell lines, further supported by molecular docking studies (Mohamed et al., 2022).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-9-4-5-11(15)12(7-9)18-22(20,21)10-3-1-2-8(6-10)13(19)17-16/h1-7,18H,16H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCMQMFLHAPYTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2367475.png)

![2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2367478.png)
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B2367479.png)
![N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2367481.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-[(2-cyanoethyl)sulfamoyl]benzoate](/img/structure/B2367482.png)



![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2367488.png)
![1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2367490.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2367491.png)
![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2367494.png)